molecular formula C11H12ClNO3 B3433994 N-Chloroacetyl-L-phenylalanine CAS No. 721-65-3

N-Chloroacetyl-L-phenylalanine

Cat. No.: B3433994
CAS No.: 721-65-3
M. Wt: 241.67 g/mol
InChI Key: FUHGSOAURCZWCC-VIFPVBQESA-N
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Description

Historical Context and Evolution in Chemical Synthesis

The synthesis of N-acyl amino acids, the class of compounds to which N-Chloroacetyl-L-phenylalanine belongs, has been a fundamental practice in organic chemistry for many decades. acs.org Early methods often involved the Schotten-Baumann reaction, where an amino acid is acylated using an acyl chloride in the presence of a base. researchgate.net A typical synthesis of N-Chloroacetyl-DL-phenylalanine involves reacting DL-phenylalanine with chloroacetyl chloride in a suitable solvent like ethyl acetate (B1210297). chemicalbook.com

The evolution of synthetic methodologies has seen the development of more efficient and environmentally benign procedures. For instance, research has explored direct amidation of amino acids with fatty acids at high temperatures and transamidation reactions with fatty acid esters to produce N-acyl amino acid derivatives. google.com These advancements aim to reduce the use of organic solvents and acid chlorides. google.com

A significant area of historical and ongoing research involving this compound is in the resolution of racemic mixtures of amino acids. Early methods for resolving D,L-phenylalanine included the asymmetric hydrolysis of N-chloroacetyl-D,L-phenylalanine using enzymes like carboxypeptidase from the pancreas. google.comgoogle.com This enzymatic approach selectively hydrolyzes the L-isomer, allowing for the separation of the two enantiomers.

Significance as a Chiral Amino Acid Derivative in Research

The chirality of this compound is central to its importance in research. As a chiral building block, it provides a stereochemically defined starting material for the synthesis of more complex molecules, particularly those with biological activity. The presence of the L-phenylalanine moiety introduces a specific three-dimensional arrangement that can be crucial for molecular recognition and interaction with biological targets.

The reactivity of the chloroacetyl group allows for a variety of chemical transformations. This functional group can participate in nucleophilic substitution reactions, making it a useful precursor for the synthesis of various derivatives. For example, it has been used in the synthesis of macrocyclic peptides, where the chloroacetyl group reacts with a downstream cysteine residue to form a cyclic structure. nih.govmdpi.com

Furthermore, the study of N-acyl amino acid derivatives like this compound contributes to our understanding of fundamental chemical principles, such as the mechanisms of racemization during peptide coupling reactions. mdpi.com The investigation into how different coupling agents and reaction conditions affect the stereochemical integrity of N-acetyl-L-phenylalanine provides valuable insights for synthetic chemists. mdpi.com The potential for circularly polarized light to direct the chiral symmetry breaking of amino acid derivatives highlights another fascinating area of research. rug.nl

Overview of Key Research Areas and Methodologies

The applications of this compound in research are diverse, with significant contributions to biocatalysis and the synthesis of novel compounds.

Biocatalysis and Enzymatic Reactions:

This compound is a well-recognized substrate for various enzymes, particularly aminoacylases. These enzymes can selectively hydrolyze the N-acyl group, a property exploited in the kinetic resolution of racemic amino acids. pharmtech.comtandfonline.com For instance, L-aminoacylase from Thermococcus litoralis has shown high specificity for N-benzoyl-L-phenylalanine and this compound. researchgate.netresearchgate.netresearchgate.net Similarly, aminoacylase (B1246476) from Bacillus thermoglucosidius can hydrolyze chloroacetamidocinnamate to phenylpyruvate, which is then converted to L-phenylalanine. tandfonline.com The enzyme from Streptomyces mobaraensis also demonstrates broad substrate specificity towards N-acetylated L-amino acids. tandfonline.com

The use of whole-cell biocatalysis has also been explored, where N-acylamino acid racemase can catalyze the racemization of various N-acyl amino acids, including this compound, which is a crucial step in dynamic kinetic resolution processes. pharmtech.com These enzymatic methods offer an environmentally friendly alternative to traditional chemical synthesis. arxiv.org

Synthesis of Novel Compounds:

The reactivity of the chloroacetyl group makes this compound a valuable starting material for synthesizing a range of other molecules. It has been utilized in the synthesis of:

Pyroglutamic acid derivatives: N-chloroacetyl aroylalanines can be cyclized to form enantiomerically enriched 3-aroyl pyroglutamic acid derivatives. researchgate.net

β-Lactams: The intramolecular alkylation of N-benzyl-N-chloroacetyl amino acid derivatives can lead to the formation of 2-azetidinones, which are β-lactam structures. researchgate.net

Macrocyclic peptides: As mentioned earlier, this compound can serve as an initiator for the synthesis of macrocyclic peptides through spontaneous cyclization with a cysteine residue. nih.govmdpi.com

VLA-4 antagonists: N-acyl-L-phenylalanine derivatives have been investigated as potent antagonists for Very Late Antigen-4 (VLA-4), a key molecule in cell adhesion processes. nih.gov

The methodologies employed in these research areas range from traditional organic synthesis techniques to advanced biocatalytic processes and modern analytical methods like mass spectrometry for studying protein modifications. arxiv.org

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C11H12ClNO3 nih.gov
Molecular Weight 241.67 g/mol nih.gov
IUPAC Name (2S)-2-[(2-chloroacetyl)amino]-3-phenylpropanoic acid nih.gov
CAS Number 721-65-3 nih.gov

Interactive Data Table: Research Applications of this compound

Research AreaApplicationKey Methodologies
Biocatalysis Substrate for enzymatic resolution of amino acidsAsymmetric hydrolysis with aminoacylases google.comgoogle.comtandfonline.com
Biocatalysis Racemization in dynamic kinetic resolutionUse of N-acylamino acid racemase pharmtech.com
Organic Synthesis Precursor for pyroglutamic acid derivativesBase-catalyzed cyclization researchgate.net
Organic Synthesis Starting material for β-lactamsIntramolecular N-alkylation researchgate.net
Peptide Chemistry Initiator for macrocyclic peptide synthesisSpontaneous intramolecular cyclization nih.govmdpi.com
Medicinal Chemistry Scaffold for VLA-4 antagonistsChemical synthesis and biological assays nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-chloroacetyl)amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHGSOAURCZWCC-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721-65-3
Record name N-(2-Chloroacetyl)-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for Stereoselective Synthesis

The synthesis of N-Chloroacetyl-L-phenylalanine with high stereochemical integrity is of great importance, as its biological and chemical activities are directly related to its L-configuration. Consequently, synthetic approaches are carefully designed to maintain this specific stereochemistry.

Enantioselective Pathways and Chiral Pool Utilization

The predominant and most straightforward method for synthesizing this compound is through the chiral pool approach. mdpi.com This strategy takes advantage of the readily available and enantiomerically pure L-phenylalanine as the starting material. By preserving the inherent stereochemistry of L-phenylalanine throughout the synthesis, the final product is ensured to have the desired L-configuration.

The core of the synthesis is the acylation of the amino group of L-phenylalanine using a chloroacetylating agent, most commonly chloroacetyl chloride. bibliotekanauki.pl The reaction is typically performed by dissolving L-phenylalanine in an aqueous alkaline solution, such as sodium hydroxide (B78521), and cooling the mixture to approximately 0°C. Chloroacetyl chloride is then added in portions while stirring vigorously. The alkaline environment neutralizes the hydrochloric acid byproduct, which drives the reaction toward the formation of the N-acylated product. The low temperature is crucial for controlling the reaction's exothermicity and preventing unwanted side reactions.

Another established method involves a biphasic system, for instance, using ethyl acetate (B1210297) and water with a base. chemicalbook.com This allows for easier separation of the product from the reaction mixture. The use of the L-phenylalanine chiral pool eliminates the need for complex and costly enantioselective catalysts or chiral auxiliaries, rendering the synthesis both efficient and economical.

While direct acylation of L-phenylalanine is common, enzymatic approaches also offer high enantioselectivity. For instance, aminoacylase-catalyzed synthesis has been reported to yield optically active amino acids with high enantiomeric excess (>98% ee) by utilizing an N-chloroacetyl group as a substrate for the enzyme. rsc.orgnih.gov

Optimization of Reaction Conditions for Stereochemical Purity

Preserving the stereochemical purity of this compound during synthesis is critical, with racemization being the primary risk. Careful optimization of reaction conditions is therefore essential to prevent the loss of stereochemical integrity. americanpeptidesociety.org

Key reaction parameters that require strict control include:

Temperature: Acylation reactions are generally conducted at low temperatures (0–5°C) to minimize the rate of side reactions, including the racemization of the chiral center. While some peptide synthesis methods have explored elevated temperatures to increase reaction speed, this raises the risk of racemization. google.com

Base and pH: The choice of base and its concentration are critical. While a base is necessary to neutralize the acid byproduct, a strong or highly concentrated base, especially at higher temperatures, can promote the racemization of the amino acid's alpha-proton. thieme-connect.comthieme-connect.com

Solvent: The solvent system can influence reaction rates and the solubility of reactants. The properties of the solvent, such as its donor number, can affect the stereochemical outcome. thieme-connect.comthieme-connect.com

Reaction Time: The duration of the reaction is optimized to ensure the complete conversion of the starting material while limiting the product's exposure to conditions that could compromise its stereochemical purity. nih.gov

Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and measurement of specific optical rotation are used to verify the stereochemical purity of the final product.

Derivatization and Functionalization Strategies

This compound is a versatile building block for creating more complex molecules, owing to its two reactive sites: the carboxylic acid group and the chlorine atom on the N-chloroacetyl moiety.

Introduction of Additional Functionalities

The chloroacetyl group serves as an effective handle for introducing new functional groups. The chlorine atom acts as a good leaving group in nucleophilic substitution reactions, enabling the attachment of various molecular fragments. For example, reactions with amines, thiols, or alcohols can form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

The carboxylic acid group can be readily modified through standard esterification or amidation reactions. This allows for the extension of the molecular structure and the introduction of varied chemical properties, such as altering the compound's lipophilicity through esterification with different alcohols.

Formation of Conjugates and Advanced Precursors

A key application of this compound is in the synthesis of peptide conjugates and other complex precursors. The chloroacetyl group can selectively react with the thiol group of cysteine residues in peptides and proteins, forming stable thioether linkages. This specific reactivity makes it a valuable reagent for bioconjugation.

Furthermore, this compound is a precursor for synthesizing various heterocyclic compounds. The molecule's reactive sites can undergo cyclization reactions, either intramolecularly or intermolecularly, to form a diverse range of ring systems, such as 2-azetidinones (β-lactams). thieme-connect.comthieme-connect.com It has also been used as a substrate in enzymatic reactions to produce other valuable compounds. sci-hub.se

Challenges and Innovations in Synthesis Scalability

Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces several challenges that must be addressed to ensure efficiency, safety, and product quality.

Challenge Description Innovative Solutions
Heat Management The acylation with chloroacetyl chloride is an exothermic reaction. On a large scale, managing the heat generated is critical to maintain low temperatures and prevent runaway reactions and racemization.Utilization of specialized reactors with efficient cooling systems and exploration of continuous flow chemistry, which offers superior heat and mass transfer.
Reagent Handling Chloroacetyl chloride is corrosive and sensitive to moisture. Handling large volumes requires stringent safety protocols and specialized equipment.Implementation of closed-system handling procedures and automated dosing systems to minimize exposure and ensure precise control.
Workup and Purification Isolating and purifying the product on a large scale can be complex, involving extractions, crystallizations, and filtrations that need to be optimized for high yield and purity. Removing inorganic salt byproducts is a key step.Development of streamlined workup procedures, such as continuous extraction and crystallization processes.
Waste Management The synthesis generates byproducts, including hydrochloric acid and inorganic salts, which require effective and environmentally responsible disposal methods.Implementation of waste treatment protocols and exploring greener synthetic routes that minimize byproduct formation.

Innovations such as continuous flow manufacturing are being explored to overcome these scalability challenges. Flow chemistry provides better control over reaction parameters, enhances safety by using smaller reaction volumes at any given time, and can lead to higher yields and improved stereochemical purity on a larger scale.

Role As a Versatile Synthetic Intermediate and Building Block

Applications in Peptide Chemistry and Peptidomimetic Design

N-Chloroacetyl-L-phenylalanine is a valuable tool in the synthesis of modified peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved properties such as stability and bioavailability.

This compound can be incorporated into peptide chains using standard synthesis protocols. cymitquimica.com Its most notable application is in the generation of macrocyclic peptides. frontiersin.org A powerful strategy involves placing the this compound residue at the N-terminus of a peptide chain that also contains a cysteine residue at a downstream position. nih.govnih.gov Following the synthesis of the linear peptide, a spontaneous intramolecular reaction occurs where the nucleophilic thiol group of the cysteine side chain attacks the electrophilic carbon of the N-terminal chloroacetyl group, displacing the chloride ion. acs.orgresearchgate.net This reaction forms a stable thioether bond, effectively cyclizing the peptide. frontiersin.orgacs.org This method is highly efficient and has been successfully employed in ribosomal synthesis platforms, such as the PURE (protein synthesis using recombinant elements) system, to generate large libraries of cyclic peptides. frontiersin.orgacs.org

Table 2: Examples of Chloroacetylated Amino Acids Used in Peptide Cyclization

Chloroacetylated Amino Acid Stereochemistry Reference
This compound L google.com
N-Chloroacetyl-D-phenylalanine D nih.govgoogle.com
N-Chloroacetyl-L-tyrosine L google.comgoogle.com
N-Chloroacetyl-D-tyrosine D nih.govgoogle.com
N-Chloroacetyl-L-tryptophan L google.comgoogle.com
N-Chloroacetyl-D-tryptophan D google.com
N-Chloroacetyl-L-alanine L google.com

A significant advantage of the thioether-based cyclization strategy is the creation of peptides with enhanced resistance to peptidases. acs.org Natural peptides are often susceptible to degradation by these enzymes, which limits their therapeutic potential. The thioether linkage formed from the N-chloroacetyl group is not a standard amide bond and is therefore not recognized or cleaved by most peptidases. acs.org This results in macrocyclic peptides with remarkable stability, even under reducing conditions, a property that is highly desirable for the development of new peptidic drugs. acs.org For instance, a human urotensin II analogue containing a thioether bond generated via this method retained its biological activity while showing significant resistance to peptidase degradation. acs.org

Precursor in the Synthesis of Heterocyclic Compounds

The reactive nature of this compound also makes it a key precursor in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.

This compound derivatives are instrumental in the stereocontrolled synthesis of 4-alkyl-4-carboxy-2-azetidinones, a class of β-lactam compounds. acs.orgacs.org The synthesis is achieved through a base-mediated intramolecular cyclization. acs.orgnih.gov In this reaction, a base is used to deprotonate the α-carbon of the phenylalanine residue, generating an enolate. acs.org This enolate then acts as an internal nucleophile, attacking the electrophilic carbon of the chloroacetyl group to form the four-membered azetidinone ring. acs.orgresearchgate.net This intramolecular alkylation provides a direct route to β-lactams with a quaternary center at the C4 position, which are of significant interest in medicinal chemistry. acs.org The stereochemistry of the starting L-phenylalanine can influence the stereochemical outcome of the cyclization. acs.org

Beyond β-lactams, the fundamental reactivity of N-chloroacetyl derivatives of amino acids allows for their use in creating other important molecular frameworks. The azetidinone ring itself is a cornerstone of the β-lactam antibiotics, a critically important class of antibacterial agents. medipol.edu.trconnectjournals.com The ability to synthesize these scaffolds from amino acid precursors like this compound is a valuable strategy in synthetic and medicinal chemistry. acs.orgresearchgate.net The general principle of using the chloroacetyl group to react with an internal nucleophile can be adapted to form various ring systems, making it a valuable intermediate in the broader field of heterocyclic synthesis. researchgate.net

Utility in Complex Organic Molecule Assembly

The dual functionality of this compound—possessing a reactive electrophilic handle and a chiral amino acid core—positions it as a valuable building block in the assembly of more complex organic molecules. cymitquimica.com Its use in creating peptidase-resistant cyclic peptides and constructing the β-lactam core demonstrates its utility in multi-step syntheses where precise control over reactivity and stereochemistry is required. acs.orgacs.org The compound serves as a reliable intermediate for introducing a phenylalanine-like motif into a larger molecule while simultaneously providing a reactive site for further chemical transformations or for inducing specific structural constraints, such as cyclization. cymitquimica.comnih.gov

Multi-Step Synthetic Sequences

The application of this compound as a linchpin in multi-step synthetic sequences is well-documented, particularly in the realm of peptide and peptidomimetic chemistry. Its ability to introduce a specific structural motif and a reactive handle in a single step makes it an efficient tool for the construction of complex molecular frameworks.

One of the most prominent applications is in the synthesis of macrocyclic peptides. The chloroacetyl group can be strategically positioned to react with a nucleophilic side chain of another amino acid residue within the same peptide chain, leading to cyclization. A common strategy involves the reaction of the N-terminal chloroacetyl group with the thiol side chain of a cysteine residue located elsewhere in the peptide sequence. rsc.orgnih.gov This intramolecular thioether formation is a robust and efficient method for creating cyclic peptides, which often exhibit enhanced metabolic stability and receptor binding affinity compared to their linear counterparts.

The synthesis of such cyclic peptides typically involves a multi-step process:

Solid-Phase Peptide Synthesis (SPPS): A linear peptide is assembled on a solid support.

N-Terminal Modification: Following the assembly of the desired peptide sequence, the N-terminal amino group is acylated with chloroacetyl chloride to introduce the reactive chloroacetyl moiety.

Cleavage and Cyclization: The N-chloroacetylated peptide is cleaved from the solid support and, under appropriate pH conditions, the intramolecular cyclization between the chloroacetyl group and a nucleophilic residue (e.g., cysteine) occurs to yield the final macrocyclic product. rsc.org

This strategy has been employed in the generation of large combinatorial libraries of macrocyclic peptides for drug discovery purposes. nih.gov The versatility of this approach allows for the variation of the peptide sequence and the ring size, providing access to a diverse range of cyclic structures.

Furthermore, this compound serves as a precursor for the synthesis of other modified amino acids and dipeptide derivatives. For instance, it can be used in the preparation of N-acyl-D-phenylalanine esters through resolution processes of racemic mixtures. nih.gov It has also been utilized in the synthesis of heterocyclic compounds like β-lactams and 2-ketopiperazine derivatives through intramolecular cyclization reactions of its derivatives.

Convergent and Divergent Synthetic Approaches

The unique structural features of this compound make it an attractive starting material for both convergent and divergent synthetic strategies, enabling the efficient generation of molecular diversity from a common intermediate.

Convergent Synthesis:

Divergent Synthesis:

Divergent synthesis involves the use of a common starting material to generate a library of structurally diverse compounds through different reaction pathways. The reactivity of the chloroacetyl group in this compound provides an excellent platform for divergent synthesis. The chloroacetyl moiety can react with a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functional groups.

A synthetic strategy could involve the following steps:

Preparation of the Scaffold: this compound serves as the central scaffold.

Diversification: The chloroacetyl group is reacted with a library of different nucleophiles (R-XH, where X can be O, S, or NR'). This step introduces the first point of diversity.

Further Functionalization: The carboxylic acid group of the resulting molecule can then be coupled with a variety of amines or alcohols, introducing a second point of diversity.

This divergent approach allows for the rapid generation of a large library of compounds from a single, readily available starting material. Such libraries are invaluable in the search for new drug candidates and molecular probes. For instance, starting from N-chloroacetyl derivatives of phenylalanine, different heterocyclic structures such as β-lactams and 2-ketopiperazines can be synthesized depending on the reaction conditions and the nature of the substituents, showcasing a divergent synthetic route.

The application of this compound in multi-component reactions also highlights its potential in divergent synthesis. By reacting it with an isocyanide and another component, for example, it may be possible to construct complex heterocyclic scaffolds in a single step, where the diversity of the final products is determined by the choice of the starting components.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C11H12ClNO3 researchgate.net
Molecular Weight 241.67 g/mol researchgate.net
IUPAC Name (2S)-2-[(2-chloroacetyl)amino]-3-phenylpropanoic acid researchgate.net
CAS Number 721-65-3 researchgate.net
Appearance White to off-white powder
Melting Point 124-126 °C
Solubility Soluble in methanol, ethanol, and ethyl acetate (B1210297).

Table 2: Synthetic Applications of this compound

Product ClassSynthetic StrategyKey ReactionReference
Macrocyclic Peptides Multi-step synthesisIntramolecular thioether formation with cysteine rsc.orgnih.gov
Peptide-Protein Conjugates Convergent synthesisNucleophilic substitution with protein sulfhydryl groups scispace.com
β-Lactams Multi-step synthesisIntramolecular cyclization of derivatives
2-Ketopiperazines Multi-step synthesisIntramolecular cyclization of dipeptide derivatives
N-Acyl-D-phenylalanine Esters Racemic resolutionEnzymatic or chemical resolution nih.gov

Mechanistic Investigations in Biochemical and Enzymatic Systems

Substrate Specificity and Enzyme-Catalyzed Hydrolysis

The enzymatic hydrolysis of N-Chloroacetyl-L-phenylalanine is a key area of investigation, providing insights into the substrate specificity and catalytic mechanisms of various hydrolases, most notably aminoacylases.

Characterization of Aminoacylase (B1246476) Activity

Aminoacylases (N-acyl-L-amino-acid amidohydrolases) are enzymes that catalyze the hydrolysis of N-acylated amino acids to yield a free L-amino acid and a carboxylic acid. wikipedia.org These enzymes exhibit broad substrate specificity, and this compound has been utilized as a substrate to characterize the activity of aminoacylases from various sources.

Studies on aminoacylases from microbial sources have demonstrated their ability to hydrolyze N-chloroacetylated amino acids. For instance, an aminoacylase from Paraburkholderia monticola has been shown to be capable of both hydrolyzing and synthesizing N-acyl-amino acids, with a preference for long-chain acyl groups. While specific kinetic data for this compound is not extensively reported, the general activity of these enzymes towards N-acylated phenylalanine derivatives is well-established. nih.gov The determination of kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for the hydrolysis of this compound by different aminoacylases is crucial for a quantitative understanding of their catalytic efficiency and substrate affinity.

The following table summarizes the substrate specificities of some aminoacylases for various N-acyl-phenylalanine derivatives, highlighting the impact of the acyl group on enzymatic activity.

Enzyme SourceSubstrateRelative Activity (%)
Paraburkholderia monticolaN-Lauroyl-L-phenylalanine100
N-Acetyl-L-phenylalanine<10

This interactive table allows for the comparison of relative activities of an aminoacylase towards different N-acyl-L-phenylalanine substrates. Note that specific data for this compound is needed for a direct comparison.

Enantioselectivity in Enzymatic Reactions

A hallmark of aminoacylases is their strict stereospecificity for L-enantiomers of amino acids. wikipedia.org This enantioselectivity is of significant interest for industrial applications, such as the resolution of racemic mixtures of amino acids. The enzymatic hydrolysis of N-Chloroacetyl-DL-phenylalanine, a racemic mixture, would be expected to yield L-phenylalanine and unreacted N-Chloroacetyl-D-phenylalanine.

While the principle of L-selectivity is well-established for aminoacylases, detailed kinetic studies comparing the hydrolysis rates of this compound and its D-enantiomer are necessary to quantify the degree of enantioselectivity. Such studies would typically involve incubating the enzyme with each enantiomer separately and measuring the rate of product formation. The expected outcome is a significantly higher reaction rate for the L-isomer, confirming the enzyme's chiral recognition capabilities.

Molecular Basis of Enzyme-Ligand Interactions

Understanding how this compound interacts with enzymes at the molecular level is fundamental to elucidating the mechanisms of catalysis and inhibition.

Exploration of Binding Sites and Modes

The binding of this compound to the active site of an enzyme is a prerequisite for its hydrolysis or for its action as an inhibitor. The precise orientation and interactions of the substrate within the active site are determined by the three-dimensional structure of the enzyme. Techniques such as X-ray crystallography and molecular dynamics simulations can provide detailed insights into these interactions.

Analysis of Noncompetitive Inhibition Mechanisms

In noncompetitive inhibition, an inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. This binding event causes a conformational change in the enzyme that reduces its catalytic activity without affecting substrate binding to the active site. L-phenylalanine itself has been shown to act as a noncompetitive inhibitor for some enzymes, such as 3-deoxy-D-arabinoheptulosonate 7-phosphate synthase. nih.gov

While there is a lack of specific studies investigating this compound as a noncompetitive inhibitor, its potential to act in such a manner cannot be ruled out. If it were to act as a noncompetitive inhibitor, it would bind to an allosteric site, inducing a conformational change that would decrease the Vmax of the enzymatic reaction without altering the Km for the substrate. Experimental validation would require kinetic studies in the presence of varying concentrations of both the substrate and this compound to observe the characteristic changes in kinetic parameters.

Strategies for Protein Modification and Bioconjugation

The reactive chloroacetyl group of this compound makes it a useful tool for the covalent modification of proteins, a process known as bioconjugation.

The primary target for the chloroacetyl group is the nucleophilic thiol group of cysteine residues within a protein. creative-proteomics.com The reaction proceeds via an SN2 mechanism, where the sulfur atom of the cysteine side chain attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a stable thioether bond. This reaction is often referred to as alkylation.

This site-specific modification can be used to introduce a variety of functionalities into a protein, depending on the nature of the molecule attached to the this compound moiety. For example, it can be used to attach fluorescent probes for imaging studies, polyethylene glycol (PEG) to improve the pharmacokinetic properties of therapeutic proteins, or other small molecules to study protein-ligand interactions. nih.govnih.gov

The specificity of this modification for cysteine residues allows for a degree of control over the site of conjugation, particularly in proteins with a limited number of accessible cysteine residues. This makes this compound and similar haloacetyl derivatives valuable reagents in the field of chemical biology for the site-specific labeling and engineering of proteins. nih.gov

Site-Specific Labeling and Probe Development

The chloroacetyl moiety of this compound is a key functional group for site-specific labeling of proteins and the development of biochemical probes. This group can readily react with nucleophilic side chains of amino acids, most notably the thiol group of cysteine residues, to form a stable thioether bond. researchgate.net This specific reactivity allows for the precise attachment of probes or labels to proteins at desired locations.

One significant application of this chemistry is in the macrocyclization of peptides. When an N-terminal N-chloroacetylated amino acid is incorporated into a peptide, it can spontaneously react with a downstream cysteine residue. researchgate.net This reaction results in the formation of a cyclic peptide with a thioether linkage. The predictability of this reaction allows for the design of peptides with specific ring sizes, which can have important implications for their stability and biological activity.

The selectivity of the reaction between the N-chloroacetyl group and cysteine has been studied in detail. Research has shown that in the presence of multiple cysteine residues, the N-terminal chloroacetyl group will preferentially react with the nearest downstream cysteine. researchgate.net This regioselectivity is crucial for the controlled synthesis of complex peptide structures, such as overlapping-bicyclic and dumbbell-type bicyclic peptides. nih.gov

Table 1: Reactivity of N-Chloroacetyl Group with Amino Acid Residues

Amino Acid ResidueReactive GroupBond FormedRelative Reactivity
CysteineThiol (-SH)ThioetherHigh
LysineAmine (-NH2)AmineModerate
HistidineImidazoleAlkylated ImidazoleModerate
MethionineThioether (-S-CH3)Sulfonium ionLow

This table provides a simplified overview of the relative reactivity of the N-chloroacetyl group with various amino acid side chains.

Application in Ribosomal Synthesis Systems

This compound and other N-acylated amino acids have been utilized to probe the mechanisms of ribosomal protein synthesis. The ribosome is the cellular machinery responsible for translating messenger RNA (mRNA) into protein. smpdb.ca The process involves the sequential addition of amino acids, carried by transfer RNA (tRNA), to a growing polypeptide chain.

Studies have shown that the nature of the N-acyl group on the initiator tRNA can influence the efficiency of translation initiation. For instance, acetylation of the amino acid on the initiator tRNA has been shown to significantly reduce its binding to ribosomes compared to an unacetylated amino acid. nih.gov This suggests that the ribosome has a mechanism to distinguish between N-substituted and unsubstituted amino acids at the initiation stage. nih.gov

N-chloroacetylated amino acids can be incorporated into peptides through in vitro translation systems. This allows for the synthesis of peptides with a reactive handle at their N-terminus. This reactive group can then be used for subsequent modifications, such as cyclization as mentioned previously, or for the attachment of other molecules. The ability to incorporate non-standard amino acids like this compound into proteins expands the toolbox available to researchers for creating novel biopolymers and studying ribosomal function.

Table 2: Key Components in Ribosomal Protein Synthesis

ComponentFunction
RibosomeThe molecular machine that synthesizes proteins.
Messenger RNA (mRNA)Carries the genetic code from DNA to the ribosome.
Transfer RNA (tRNA)Delivers specific amino acids to the ribosome.
Aminoacyl-tRNA synthetaseAttaches the correct amino acid to its corresponding tRNA.

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking are essential computational techniques used to predict how a small molecule, or ligand, interacts with a macromolecular target, typically a protein or enzyme. These simulations are crucial in drug discovery and mechanistic studies to understand binding modes and affinities.

Molecular docking simulations can predict the preferred orientation of N-Chloroacetyl-L-phenylalanine when it binds to an enzyme's active site. The process involves placing the molecule in various positions and orientations within the binding pocket and calculating a "docking score" for each pose, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

While specific docking studies on this compound are not prominently published, its role as a substrate for certain enzymes has been identified. For instance, an aminoacylase (B1246476) from the hyperthermophilic archaeon Pyrococcus furiosus has been shown to hydrolyze this compound. nih.gov Computational docking could be employed to elucidate the structural basis for this recognition. The simulation would model interactions between the compound's functional groups—the phenyl ring, the carboxylate, the amide, and the chloroacetyl group—and the amino acid residues lining the enzyme's active site. Such studies would predict key interactions like hydrogen bonds, hydrophobic interactions, and potential steric clashes, thereby explaining the molecule's binding specificity and affinity.

Following docking, molecular modeling is used to refine the structure of the enzyme-ligand complex. This involves energy minimization to resolve any unfavorable atomic contacts and to achieve a more realistic representation of the bound state. For this compound, this modeling would be critical in understanding its mechanism of action. As a chloroacetyl derivative, it possesses an electrophilic carbon atom, making it a potential covalent inhibitor that can form a permanent bond with nucleophilic residues (like cysteine or histidine) in an enzyme's active site.

Modeling the enzyme-inhibitor complex would help visualize the precise geometry required for such a covalent reaction, including the distance and angle between the chloroacetyl group and the target residue. This provides a static picture of the interactions that stabilize the complex before any covalent modification occurs.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static; they are dynamic entities that can adopt various shapes or conformations. Conformational analysis and molecular dynamics (MD) simulations are used to explore this flexibility and understand how a molecule behaves over time, particularly in a biological environment.

Conformational analysis of this compound would involve identifying its stable low-energy conformations. This is typically achieved by systematically rotating its single bonds (dihedral angles) and calculating the potential energy of each resulting structure. Studies on the closely related N-acetyl-L-phenylalanine and its derivatives have revealed that the peptide backbone can adopt various conformations, with the most stable often being an extended βL conformation. smolecule.com This stability is influenced by weak, non-covalent interactions, such as an NH-π interaction between the amide proton and the aromatic ring. smolecule.com

Molecular dynamics simulations provide a more dynamic view by simulating the atomic motions of the molecule over time. An MD simulation of this compound in a solvent like water would reveal how the molecule flexes, how its functional groups interact with water, and the stability of its different conformers. Such simulations on the similar compound N-acetyl-phenylalanine-amide (NAFA) have been used to understand its reorientation motion and its behavior when crossing a lipid membrane. tandfonline.comnsf.gov

Molecular dynamics simulations are particularly powerful for predicting how a molecule behaves in solution. By simulating this compound surrounded by a large number of water molecules, one can study its solvation properties, such as the formation of a hydration shell and the pattern of hydrogen bonds between the molecule and water. This is crucial for understanding its solubility and how it is recognized by biological targets in an aqueous environment.

Furthermore, MD simulations can be used to calculate the potential of mean force (PMF), which describes the energy landscape as the molecule moves along a specific path, such as permeating through a cell membrane. Atomistic MD simulations combined with umbrella sampling have been used to calculate the PMF for the passive permeation of N-acetyl-phenylalanine-amide across different lipid bilayers, providing insights into its transport mechanism and permeability coefficients. nih.govresearchgate.net This methodology could be directly applied to this compound to predict its ability to cross biological membranes.

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a highly detailed description of a molecule's electronic structure, which governs its reactivity and spectroscopic properties.

A comprehensive theoretical study on the analog N-acetyl-L-phenylalanine has demonstrated the utility of these methods. nih.gov Using DFT, researchers have computed various properties that are directly transferable to the study of this compound. Key calculated parameters include:

Molecular Geometry: Optimization of the molecule's structure to find the most stable arrangement of its atoms.

Vibrational Spectra: Prediction of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure. nih.gov

Natural Bond Orbital (NBO) Analysis: This analysis reveals intramolecular interactions, such as hyperconjugation and hydrogen bonds, that contribute to the molecule's stability. nih.gov

Electronic Properties: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.

For this compound, the presence of the electron-withdrawing chlorine atom is expected to significantly influence its electronic structure compared to its non-chlorinated analog. Quantum chemical calculations would be essential to quantify this effect, particularly on the electrophilicity of the chloroacetyl group, which is key to its potential function as a covalent modifier of enzymes.

Table 1: Selected Theoretical Parameters Calculated for the Analog N-acetyl-L-phenylalanine using DFT. nih.gov
ParameterCalculated ValueSignificance
HOMO Energy-6.70 eVRepresents the ability to donate an electron.
LUMO Energy-0.91 eVRepresents the ability to accept an electron.
HOMO-LUMO Energy Gap (ΔE)5.79 eVIndicates chemical reactivity and stability.
Dipole Moment2.80 DebyeMeasures the molecule's overall polarity.

Transition State Analysis in Chemical Reactions

There is no specific data available in the reviewed literature concerning the transition state analysis of chemical reactions directly involving this compound. Such analyses are crucial for understanding reaction kinetics and mechanisms, for example, in its degradation pathways or its reactions with biological nucleophiles. A study on the decomposition of N-chloro derivatives of branched-chain amino acids (leucine, isoleucine, and valine) proposed a mechanism involving imines and hemiaminals as reactive intermediates, but this did not include phenylalanine derivatives.

Electronic Properties and Reactivity Descriptors

Detailed studies on the electronic properties and reactivity descriptors of this compound, such as HOMO-LUMO energies, molecular electrostatic potential, and global reactivity indices (e.g., chemical hardness, softness, and electronegativity), have not been specifically reported. One source mentioned the calculation of the highest occupied molecular orbital (HOMO), but did not provide specific data or a detailed analysis. smolecule.com Such descriptors are vital for predicting the molecule's reactivity and interaction with other chemical species.

Future Research Directions and Emerging Opportunities

Novel Applications in Chemical Biology

The chloroacetyl moiety of N-Chloroacetyl-L-phenylalanine serves as a reactive handle, opening up a plethora of applications in chemical biology for probing complex biological systems. The electrophilic nature of the chloroacetyl group allows for covalent modification of nucleophilic residues in biomolecules, such as the thiol group of cysteine. This reactivity is the foundation for its emerging use in the design of highly specific biochemical probes and inhibitors.

Future research is anticipated to focus on several key areas:

Covalent Inhibitors: There is a growing interest in the development of covalent inhibitors for therapeutic purposes, as they can offer increased potency and prolonged duration of action. This compound can serve as a foundational scaffold for the design of targeted covalent inhibitors. By incorporating this moiety into larger molecules that recognize specific protein binding pockets, researchers can create agents that irreversibly bind to and inactivate disease-relevant enzymes, such as kinases and proteases.

Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic technique utilizes reactive probes to map the activity of entire enzyme families directly in native biological systems. This compound can be incorporated into probes designed to target specific enzyme classes. The phenylalanine residue can provide initial binding affinity and selectivity, while the chloroacetyl group acts as a warhead to covalently label the active site of the target enzyme. This allows for the identification of novel enzymes and the study of their roles in health and disease.

Protein-Protein Interaction Probes: The phenylalanine component of the molecule can be exploited to target protein-protein interactions (PPIs) that are mediated by aromatic residues. By designing peptides or small molecules containing this compound, it is possible to create probes that not only bind to a specific protein interface but also covalently trap the interaction partner. This will be invaluable for identifying and validating novel PPIs, which are often challenging to study using traditional methods.

Fluorescent Labeling and Imaging: The development of fluorescent probes is crucial for visualizing biological processes in real-time. While this compound itself is not fluorescent, its reactive handle allows for the straightforward attachment of fluorophores. This creates the potential to develop novel fluorescent amino acid probes for tracking protein synthesis, localization, and degradation within living cells. These probes can offer insights into cellular metabolism and the dynamics of protein homeostasis.

Potential ApplicationTarget Biomolecule/ProcessKey Feature of this compound
Covalent InhibitorsEnzymes (e.g., kinases, proteases)Covalent modification of active site residues
Activity-Based Protein ProfilingEnzyme familiesReactive probe for covalent labeling
Protein-Protein Interaction ProbesProtein complexesCovalent trapping of interaction partners
Fluorescent LabelingProteins and peptidesReactive handle for fluorophore conjugation

Integration with Automated Synthesis Platforms

The advent of automated synthesis has revolutionized the pace of chemical and biological research, enabling the rapid production of large libraries of molecules for screening and optimization. The integration of this compound into these platforms presents a significant opportunity to accelerate the discovery of novel bioactive compounds.

Automated solid-phase peptide synthesis (SPPS) is a well-established technique for the stepwise assembly of peptides on a solid support. nih.gov This process, which involves repeated cycles of amino acid coupling and deprotection, can be fully automated, allowing for the synthesis of numerous peptides in parallel. nih.gov this compound can be readily incorporated into automated SPPS protocols, typically at the N-terminus of a peptide chain. This is achieved by using the chloroacetyl group as a final capping agent after the desired peptide sequence has been assembled.

The integration of this compound with automated synthesis platforms offers several advantages:

High-Throughput Synthesis of Peptide-Based Probes and Inhibitors: Automated SPPS enables the rapid generation of large libraries of peptides with diverse sequences. By capping these peptides with this compound, researchers can create extensive libraries of potential covalent inhibitors or activity-based probes. These libraries can then be screened in high-throughput assays to identify lead compounds with desired biological activities.

Combinatorial Chemistry Approaches: The combination of automated peptide synthesis with the reactive handle of this compound opens the door to combinatorial chemistry approaches. By varying both the peptide sequence and the nature of the N-terminal cap, it is possible to generate vast numbers of unique molecules for drug discovery and chemical biology applications.

Development of Novel Biomaterials: The chloroacetyl group can be used to attach peptides to surfaces or other materials containing nucleophilic groups. Automated synthesis can be employed to produce a variety of peptides with N-terminal this compound, which can then be used to create functionalized biomaterials with specific biological properties, such as promoting cell adhesion or resisting biofouling.

Future developments in this area are likely to focus on optimizing the coupling conditions for this compound in automated synthesizers and expanding the range of automated platforms that can accommodate this and other reactive amino acid derivatives.

Automated Synthesis PlatformApplication of this compoundPotential Outcome
Solid-Phase Peptide Synthesis (SPPS)N-terminal capping of peptidesLibraries of covalent peptide inhibitors and probes
Combinatorial Chemistry PlatformsGeneration of diverse molecular librariesAccelerated discovery of bioactive compounds
Biomaterial FunctionalizationSurface modification with peptidesDevelopment of advanced biomaterials

Advancements in Stereochemical Control and Biocatalysis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to produce enantiomerically pure this compound is crucial for its applications in chemical biology and drug discovery. Future research will continue to focus on developing more efficient and sustainable methods for the stereoselective synthesis of this important compound, with a particular emphasis on biocatalysis.

Biocatalytic Approaches:

Enzymes offer several advantages over traditional chemical catalysts, including high stereoselectivity, mild reaction conditions, and environmental sustainability. Several biocatalytic strategies are being explored for the synthesis of N-acyl amino acids, which can be adapted for the production of this compound.

Enzymatic Resolution of Racemates: A common approach for obtaining enantiomerically pure compounds is the enzymatic resolution of a racemic mixture. Aminoacylases are a class of enzymes that can selectively hydrolyze the N-acyl group from the L-enantiomer of a racemic N-acyl-DL-amino acid, leaving the unreacted D-enantiomer. nih.gov This method could be applied to the resolution of N-Chloroacetyl-DL-phenylalanine to produce the desired L-isomer. Future research in this area will focus on discovering or engineering novel aminoacylases with improved activity and stability for this specific substrate.

Direct Enzymatic Acylation: An alternative to enzymatic resolution is the direct stereoselective acylation of L-phenylalanine. Lipases and proteases have been shown to catalyze the formation of amide bonds under certain conditions. d-nb.info Research is ongoing to identify or engineer enzymes that can efficiently and selectively catalyze the reaction between L-phenylalanine and a chloroacetyl donor, such as chloroacetyl-CoA or another activated chloroacetic acid derivative.

Chemo-Enzymatic and Chemical Catalysis:

In addition to purely biocatalytic methods, chemo-enzymatic and advanced chemical catalytic approaches are also being investigated to improve the stereochemical control in the synthesis of this compound.

Dynamic Kinetic Resolution (DKR): DKR combines enzymatic resolution with in situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. This powerful technique could be applied to the synthesis of this compound by coupling an aminoacylase (B1246476) with a suitable chemical racemization catalyst.

Asymmetric Phase-Transfer Catalysis: Recent advances in asymmetric catalysis have led to the development of highly efficient methods for the enantioselective synthesis of amino acid derivatives. Phase-transfer catalysts, particularly those based on cinchona alkaloids, have been successfully used for the asymmetric alkylation of glycine derivatives to produce a variety of chiral α-amino acids, including phenylalanine derivatives. nih.gov This approach could be adapted for the stereoselective synthesis of this compound, offering a powerful chemical alternative to biocatalysis.

Synthetic ApproachKey FeaturesFuture Research Directions
Enzymatic ResolutionStereoselective hydrolysis of N-Chloroacetyl-DL-phenylalanine using aminoacylases.Discovery and engineering of novel aminoacylases.
Direct Enzymatic AcylationStereoselective amide bond formation using lipases or proteases.Identification and optimization of enzymes for chloroacetylation.
Dynamic Kinetic ResolutionCombination of enzymatic resolution and chemical racemization.Development of efficient racemization catalysts compatible with enzymatic conditions.
Asymmetric Phase-Transfer CatalysisEnantioselective synthesis using chiral chemical catalysts.Optimization of catalyst design and reaction conditions for this compound.

Q & A

Q. What are the standard synthetic routes for preparing N-Chloroacetyl-L-phenylalanine, and how can reaction efficiency be optimized?

this compound is synthesized via nucleophilic acylation of L-phenylalanine with chloroacetyl chloride. The reaction is typically conducted in anhydrous solvents (e.g., dichloromethane) under alkaline conditions (e.g., NaOH) to deprotonate the amino group and drive the reaction . Optimization involves controlling stoichiometry (1:1.2 molar ratio of phenylalanine to chloroacetyl chloride), temperature (0–5°C to minimize side reactions), and reaction time (2–4 hours). Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane eluent) . Post-reaction, the product is isolated via acidification (pH ~2) and purified by recrystallization (e.g., ethanol/water) .

Q. How can researchers confirm the structural identity and purity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the chloroacetyl group (e.g., carbonyl signal at ~170 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks (C11_{11}H12_{12}ClNO3_3, [M+H]+^+ at m/z 258.06) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~550 cm1^{-1} (C-Cl stretch) . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .

Q. What are the solubility properties and recommended handling protocols for this compound?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. For aqueous solutions, adjust pH >7 using mild bases (e.g., NaHCO3_3) . Handling requires PPE (gloves, goggles) and fume hood use to avoid inhalation of dust. Storage conditions: 2–8°C, desiccated .

Q. Are there established safety guidelines for laboratory use of this compound?

While specific toxicity data are limited, chlorinated compounds generally require caution. Follow GHS protocols: avoid skin/eye contact (S24/25), use local exhaust ventilation, and implement emergency showers . Stability tests (e.g., under heat/moisture) are recommended to assess decomposition risks .

Advanced Research Questions

Q. How can researchers ensure chiral purity during synthesis, and what techniques validate enantiomeric excess?

Chiral purity is maintained by using L-phenylalanine as the starting material and avoiding racemization (low temperature, short reaction times). Enantiomeric excess is determined via:

  • Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol mobile phase .
  • Circular Dichroism (CD) : Compare optical activity with standards .
  • X-ray Crystallography : Resolve absolute configuration (if single crystals are obtained) .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies:

  • pH Stability : Incubate solutions at pH 2, 7, and 9 (37°C), then quantify degradation by HPLC .
  • Thermal Stability : Heat solid samples (40–80°C) and analyze decomposition products via LC-MS . Hydrolysis of the chloroacetyl group is a key degradation pathway; monitor chloride release via ion chromatography .

Q. How can computational modeling predict the reactivity or binding interactions of this compound?

Use molecular docking (e.g., AutoDock Vina) to study interactions with biological targets (e.g., enzymes). DFT calculations (Gaussian 09) optimize geometry and predict electrostatic potential surfaces, focusing on the chloroacetyl moiety’s electrophilicity .

Q. What methodologies identify and quantify synthetic byproducts or impurities in this compound?

  • LC-MS/MS : Detect trace impurities (e.g., unreacted phenylalanine, diacetylated byproducts) using a Q-TOF mass analyzer .
  • NMR Relaxation Experiments : Identify low-level contaminants via 1^1H-13^{13}C HSQC .
  • Elemental Analysis : Verify Cl content (theoretical: 13.7%) to confirm stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.